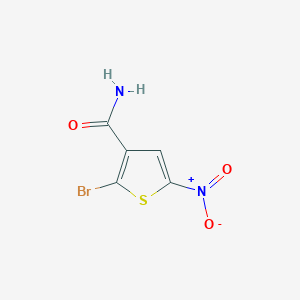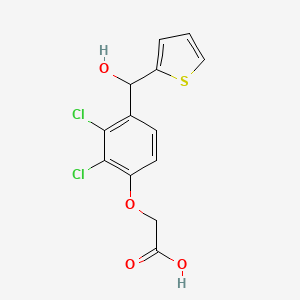![molecular formula C18H18NO2P B14630533 3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione CAS No. 54019-04-4](/img/structure/B14630533.png)
3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
The synthesis of 3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the phosphanylidene group. The synthetic routes often start with the formation of the pyrrolidine-2,5-dione core, which can be achieved through cyclization reactions of appropriate precursors. The reaction conditions may vary, but common methods include the use of palladium-catalyzed reactions and other transition metal-catalyzed processes .
Análisis De Reacciones Químicas
3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione can be compared to other similar compounds, such as pyrrolidine-2,5-dione derivatives and other phosphanylidene-containing molecules. These compounds share some structural similarities but may differ in their chemical reactivity and biological activity. The unique combination of the pyrrolidine ring and the phosphanylidene group in this compound sets it apart from other related molecules .
Propiedades
Número CAS |
54019-04-4 |
|---|---|
Fórmula molecular |
C18H18NO2P |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
3-[ethyl(diphenyl)-λ5-phosphanylidene]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H18NO2P/c1-2-22(14-9-5-3-6-10-14,15-11-7-4-8-12-15)16-13-17(20)19-18(16)21/h3-12H,2,13H2,1H3,(H,19,20,21) |
Clave InChI |
CATCQYIHHQQIAW-UHFFFAOYSA-N |
SMILES canónico |
CCP(=C1CC(=O)NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



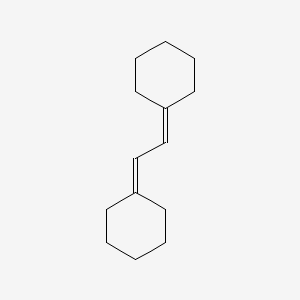
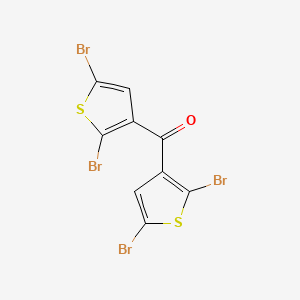
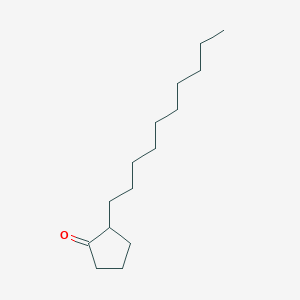
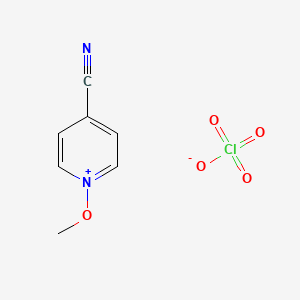
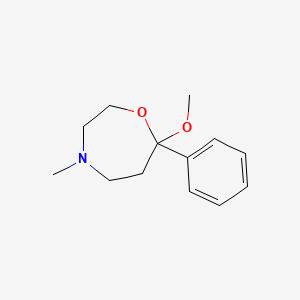
![N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14630496.png)
![Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630500.png)
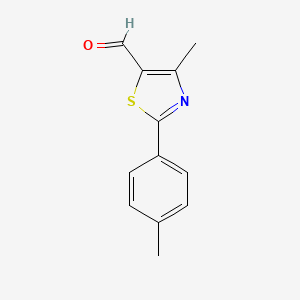
![2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde](/img/structure/B14630504.png)
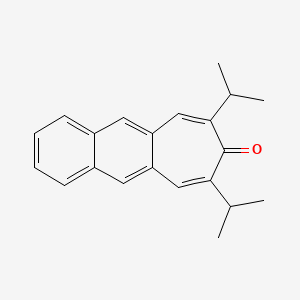
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene](/img/structure/B14630512.png)
